molecular formula C23H46O3 B3026331 Methyl 22-hydroxydocosanoate CAS No. 38646-51-4

Methyl 22-hydroxydocosanoate

Cat. No.: B3026331
CAS No.: 38646-51-4
M. Wt: 370.6 g/mol
InChI Key: NVNDMNDHEBYPQC-UHFFFAOYSA-N
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Description

Methyl 22-hydroxydocosanoate is a chemical compound with the molecular formula C23H46O3. It is an ester derived from 22-hydroxydocosanoic acid, a long-chain fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 22-hydroxydocosanoate can be synthesized through the esterification of 22-hydroxydocosanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 22-hydroxydocosanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 22-hydroxydocosanoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of methyl 22-hydroxydocosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

methyl 22-hydroxydocosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3/c1-26-23(25)21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24/h24H,2-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNDMNDHEBYPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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